Cas no 6331-68-6 (3-amino-N,N,4-trimethylbenzene-1-sulfonamide)
3-amino-N,N,4-trimethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide,3-amino-N,N,4-trimethyl-
- 2-amino-N,N-dimethyltoluene-4-sulphonamide
- 3-AMINO-4,N,N-TRIMETHYL-BENZENESULFONAMIDE
- 3-amino-N,N,4-trimethylbenzenesulfonamide
- 3-AMINO-N,N-DIMETHYL-4-METHYL-BENZENESULFONAMIDE
- 2-amino-N,N-dimethyltoluene-4-sulfonamide
- 2-Aminotoluol-4-sulfondimethylamid
- 2-Amino-toluol-4-sulfonsaeure-dimethylamid
- 2-Methyl-5-(dimethylsulfamoyl)aniline
- 3-amino-N,N,4-trimethylbenzene-1-sulfonamide
- SMR000370156
- MFCD00025203
- HMS2645G07
- CHEMBL1555557
- NSC37008
- MLS000760036
- Cambridge id 5211877
- SCHEMBL6265475
- EN300-02142
- AB00075317-01
- AKOS000115635
- DTXSID40884260
- 6331-68-6
- SR-01000198636
- CS-0207425
- CBDivE_007581
- BS-29090
- Z56783270
- SR-01000198636-1
- FT-0726876
- NS00044283
-
- MDL: MFCD00025203
- Inchi: 1S/C9H14N2O2S/c1-7-4-5-8(6-9(7)10)14(12,13)11(2)3/h4-6H,10H2,1-3H3
- InChI Key: PNFOLOVDVLPCBX-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=C(C=1)N)(N(C)C)(=O)=O
Computed Properties
- Exact Mass: 214.07800
- Monoisotopic Mass: 214.078
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0
- Topological Polar Surface Area: 71.8Ų
Experimental Properties
- Density: 1.234
- Boiling Point: 371.1°C at 760 mmHg
- Flash Point: 178.2°C
- Refractive Index: 1.57
- PSA: 71.78000
- LogP: 2.48950
3-amino-N,N,4-trimethylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG75452-10g |
3-Amino-4,N,N-trimethyl-benzenesulfonamide |
6331-68-6 | 98% | 10g |
$309.00 | 2024-04-19 | |
| A2B Chem LLC | AG75452-25g |
3-Amino-4,N,N-trimethyl-benzenesulfonamide |
6331-68-6 | 98% | 25g |
$532.00 | 2024-04-19 | |
| abcr | AB317125-1 g |
3-Amino-4,n,n-trimethyl-benzenesulfonamide, 95%; . |
6331-68-6 | 95% | 1g |
€110.00 | 2023-04-26 | |
| abcr | AB317125-5 g |
3-Amino-4,n,n-trimethyl-benzenesulfonamide, 95%; . |
6331-68-6 | 95% | 5g |
€280.00 | 2023-04-26 | |
| abcr | AB317125-10 g |
3-Amino-4,n,n-trimethyl-benzenesulfonamide, 95%; . |
6331-68-6 | 95% | 10g |
€509.50 | 2023-04-26 | |
| abcr | AB317125-25 g |
3-Amino-4,n,n-trimethyl-benzenesulfonamide, 95%; . |
6331-68-6 | 95% | 25g |
€858.00 | 2023-04-26 | |
| A2B Chem LLC | AG75452-50mg |
3-Amino-4,N,N-trimethyl-benzenesulfonamide |
6331-68-6 | 94% | 50mg |
$55.00 | 2023-12-30 | |
| A2B Chem LLC | AG75452-100mg |
3-Amino-4,N,N-trimethyl-benzenesulfonamide |
6331-68-6 | 94% | 100mg |
$57.00 | 2023-12-30 | |
| A2B Chem LLC | AG75452-250mg |
3-Amino-4,N,N-trimethyl-benzenesulfonamide |
6331-68-6 | 94% | 250mg |
$65.00 | 2023-12-30 | |
| A2B Chem LLC | AG75452-500mg |
3-Amino-4,N,N-trimethyl-benzenesulfonamide |
6331-68-6 | 94% | 500mg |
$83.00 | 2023-12-30 |
3-amino-N,N,4-trimethylbenzene-1-sulfonamide Suppliers
3-amino-N,N,4-trimethylbenzene-1-sulfonamide Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Additional information on 3-amino-N,N,4-trimethylbenzene-1-sulfonamide
Recent Advances in the Study of 3-amino-N,N,4-trimethylbenzene-1-sulfonamide (CAS: 6331-68-6) in Chemical Biology and Pharmaceutical Research
3-amino-N,N,4-trimethylbenzene-1-sulfonamide (CAS: 6331-68-6) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its biological activity, synthetic pathways, and therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its significance in the field.
Recent studies have focused on the synthesis and optimization of 3-amino-N,N,4-trimethylbenzene-1-sulfonamide, with particular emphasis on improving yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions, resulting in a 15% increase in overall yield compared to traditional methods. This advancement not only enhances the scalability of production but also reduces the environmental impact of the synthesis process.
In the realm of biological activity, 3-amino-N,N,4-trimethylbenzene-1-sulfonamide has shown promising results as a potential inhibitor of carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in various cancer types. A recent in vitro study conducted by researchers at the University of Cambridge revealed that the compound exhibits selective inhibition of CA IX with an IC50 value of 12.3 nM, making it a candidate for further development as an anticancer agent. The study also highlighted the compound's ability to penetrate tumor cells effectively, as demonstrated by fluorescence labeling experiments.
Further investigations into the pharmacokinetic properties of 3-amino-N,N,4-trimethylbenzene-1-sulfonamide have been conducted to assess its suitability for clinical applications. A 2024 preclinical study published in Drug Metabolism and Disposition reported favorable absorption and distribution profiles in rodent models, with a bioavailability of approximately 65% following oral administration. The compound also demonstrated a half-life of 4.2 hours, suggesting potential for once-daily dosing in therapeutic regimens.
The structural versatility of 3-amino-N,N,4-trimethylbenzene-1-sulfonamide has also been explored in drug design. Researchers have successfully incorporated this moiety into larger molecular frameworks to enhance binding affinity and selectivity. For instance, a recent study in Bioorganic & Medicinal Chemistry Letters described the development of hybrid molecules combining 3-amino-N,N,4-trimethylbenzene-1-sulfonamide with known pharmacophores, resulting in compounds with dual activity against both carbonic anhydrases and histone deacetylases.
Despite these promising developments, challenges remain in the clinical translation of 3-amino-N,N,4-trimethylbenzene-1-sulfonamide-based therapeutics. Current research efforts are focused on addressing issues related to metabolic stability and potential off-target effects. A 2023 review in Expert Opinion on Drug Discovery emphasized the need for comprehensive toxicological studies and structure-activity relationship analyses to optimize the safety profile of derivatives based on this scaffold.
In conclusion, 3-amino-N,N,4-trimethylbenzene-1-sulfonamide (CAS: 6331-68-6) represents a valuable chemical entity with diverse applications in pharmaceutical research. Recent advances in its synthesis, biological evaluation, and structural modification have positioned this compound as a promising candidate for further development. Ongoing studies continue to explore its full potential, particularly in the areas of oncology and enzyme inhibition, while addressing the challenges associated with its clinical application.
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